(7-bromo-9H-fluoren-2-yl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Bromo-9H-fluoren-2-yl)hydrazine is an organic compound with the molecular formula C13H11BrN2. It is a derivative of fluorene, where a bromine atom is substituted at the 7th position and a hydrazine group is attached to the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-bromo-9H-fluoren-2-yl)hydrazine typically involves the bromination of fluorene followed by the introduction of the hydrazine group. One common method starts with the bromination of fluorene using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 7-bromo-fluorene is then reacted with hydrazine hydrate under reflux conditions to yield this compound .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
(7-Bromo-9H-fluoren-2-yl)hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo or azoxy compounds.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or sodium thiolate.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrogenated fluorene derivatives.
Substitution: Various substituted fluorenes depending on the nucleophile used.
Scientific Research Applications
(7-Bromo-9H-fluoren-2-yl)hydrazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential use in drug development, particularly for its possible anticancer properties.
Industry: It may be used in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (7-bromo-9H-fluoren-2-yl)hydrazine is not fully understood, but it is believed to involve interactions with cellular proteins and enzymes. The hydrazine group can form covalent bonds with nucleophilic sites in proteins, potentially disrupting their function. This can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
(7-Bromo-9H-fluoren-2-yl)amine: Similar structure but with an amine group instead of a hydrazine group.
(7-Bromo-9H-fluoren-2-yl)thiol: Similar structure but with a thiol group instead of a hydrazine group.
(7-Bromo-9H-fluoren-2-yl)alcohol: Similar structure but with an alcohol group instead of a hydrazine group.
Uniqueness
(7-Bromo-9H-fluoren-2-yl)hydrazine is unique due to the presence of both a bromine atom and a hydrazine group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields .
Properties
CAS No. |
887593-02-4 |
---|---|
Molecular Formula |
C13H11BrN2 |
Molecular Weight |
275.14 g/mol |
IUPAC Name |
(7-bromo-9H-fluoren-2-yl)hydrazine |
InChI |
InChI=1S/C13H11BrN2/c14-10-1-3-12-8(6-10)5-9-7-11(16-15)2-4-13(9)12/h1-4,6-7,16H,5,15H2 |
InChI Key |
GIAULIPWCNBYNY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)NN)C3=C1C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.